molecular formula C17H18ClNO B4430090 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide

Cat. No.: B4430090
M. Wt: 287.8 g/mol
InChI Key: XEIDIRBKJFJILD-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and early-stage pharmaceutical research. Benzamides are a significant class of compounds known for their diverse biological activities and are frequently explored as key scaffolds in drug discovery programs. Research Applications and Value: The core benzamide structure is a privileged pharmacophore in medicinal chemistry. Compounds featuring this motif are commonly investigated for their potential to interact with various enzymatic targets . The specific substitution pattern on this molecule—incorporating a chloro group and a dimethylphenethyl chain—suggests its potential utility as a building block in the synthesis of more complex molecules or as a candidate for in vitro biological screening. Researchers may utilize this compound in projects aimed at developing novel therapeutic agents, particularly in the fields of oncology and antimicrobials, given that similar sulfonamide and amide-containing structures have demonstrated potent antitumor and antibacterial activities in research settings . Handling and Storage: For prolonged storage, it is recommended to keep the compound sealed in a dry environment at cool temperatures (e.g., 2-8°C). Researchers should consult the safety data sheet for detailed hazard information. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11-8-9-12(2)15(10-11)13(3)19-17(20)14-6-4-5-7-16(14)18/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIDIRBKJFJILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethylphenyl ethylamine and 2-chlorobenzoyl chloride.

    Reaction: The 2,5-dimethylphenyl ethylamine is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

The compound has been investigated for its antimicrobial and anticancer properties. The 2,5-dimethylphenyl moiety is a common structural feature in many antimicrobial agents, which have shown efficacy against a range of pathogens, including drug-resistant strains. Research indicates that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Properties

Recent studies have highlighted the importance of the 2,5-dimethylphenyl scaffold in the development of novel antimicrobial agents. Compounds with this structure have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. For instance, derivatives bearing the 2,5-dimethylphenyl group were shown to possess broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Activity

In addition to antimicrobial effects, 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide has been evaluated for its anticancer properties. In vitro studies using cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) demonstrated promising results. The structure-activity relationship (SAR) analysis indicated that modifications to the benzamide moiety could enhance anticancer efficacy .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Screening : A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against resistant bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial potency .
  • Anticancer Evaluation : In a comparative analysis of several benzamide derivatives, this compound showed superior cytotoxicity against cancer cell lines compared to standard chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro group and the dimethylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in critical biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Family

Benzamide derivatives with variations in substituent positions and side chains provide insights into structure-activity relationships. Key analogues include:

Table 1: Structural and Crystallographic Comparison of Benzamide Derivatives
Compound Name Substituents on Benzamide/Phenyl Rings Key Structural Features Biological/Functional Notes References
2-Chloro-N-(2,3-dimethylphenyl)benzamide 2-Cl (benzamide); 2,3-diMe (aniline) Antiparallel N–H/C=O; dihedral angle 7.7° between rings; intramolecular Cl···O bonding Halogen bonding studied
2-Chloro-N-(3,4-dimethylphenyl)benzamide 2-Cl (benzamide); 3,4-diMe (aniline) Dihedral angle 80.8°; N–H···O chains along b-axis Crystallographic robustness
2-Chloro-N-(2,6-dimethylphenyl)benzamide 2-Cl (benzamide); 2,6-diMe (aniline) Columnar packing via N–H···O bonds; steric hindrance from ortho-methyl groups Pesticide applications (e.g., alachlor analogues)
Target Compound 2-Cl (benzamide); 1-(2,5-diMePh)ethyl (side chain) Ethyl linker increases flexibility; 2,5-diMePh enhances lipophilicity Potential bioactivity (inferred)

Key Observations :

  • Substituent Position Effects : Ortho-substituted methyl groups (e.g., 2,3-diMe in ) create steric hindrance, reducing ring coplanarity (dihedral angle 7.7°), whereas para-substituted analogues (e.g., 3,4-diMe in ) exhibit larger dihedral angles (80.8°), altering crystal packing.
  • Halogen Bonding: The 2-chloro group in participates in intramolecular Cl···O interactions (3.18 Å), a feature absent in non-halogenated analogues.

Functional Analogues with Modified Backbones

Compounds with acetamide or heterocyclic cores highlight the role of the benzamide moiety:

Table 2: Comparison with Acetamide and Heterocyclic Analogues
Compound Name Core Structure Key Functional Groups Applications References
2-Chloro-N-(2,3-dimethylphenyl)acetamide Acetamide 2-Cl, 2,3-diMePh Herbicide (e.g., dimethenamid)
2-Chloro-N-[4-(2,5-diMePh)-thiazol-2-yl]benzamide Benzamide-thiazole Thiazole ring, 2,5-diMePh Antimicrobial, anticancer
2-Chloro-N-[2-(furan-2-yl)-sulfonylethyl]benzamide Benzamide-sulfonyl Furan, sulfonyl, 4-methoxyPh Anti-inflammatory (potential)

Key Observations :

  • Acetamide vs.
  • Heterocyclic Modifications : Thiazole or furan rings (e.g., ) introduce hydrogen-bonding sites and rigidity, enhancing target specificity in drug design.

Biological Activity

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorinated benzamide moiety and a substituted ethyl group attached to a dimethylphenyl ring. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been investigated for its efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens. Studies have shown that it possesses significant antibacterial properties, which could be promising for developing new antimicrobial agents .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell cycle progression .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. This interaction can lead to downstream effects that promote cell death in cancer cells or inhibit bacterial growth.
  • Signal Transduction Pathways : Research indicates that it may modulate pathways such as NF-κB, which are critical for cell survival and proliferation. Activation or inhibition of these pathways can significantly affect the behavior of both cancerous and normal cells .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715.63Induction of apoptosis
U-93712.34Cell cycle arrest
A54910.25NF-κB pathway modulation

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 cells. The findings demonstrated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability at concentrations above 10 µM .
  • Antibacterial Screening : In another investigation focusing on its antimicrobial properties, the compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated notable activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide be determined, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the primary method. Use SHELXL for refinement, which handles small-molecule crystallography robustly . Preprocessing tools like WinGX or ORTEP-3 can assist in visualization and hydrogen-bond analysis .
  • Key Parameters : Monitor intramolecular interactions (e.g., Cl···O halogen bonding, ~3.18 Å) and dihedral angles between aromatic rings (e.g., 7.7° for benzoyl and anilino rings) .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodology : Employ a two-step protocol: (1) Condensation of 2-chlorobenzoyl chloride with 1-(2,5-dimethylphenyl)ethylamine in dichloromethane/pyridine, followed by (2) recrystallization in ethanol for purity .
  • Optimization : Monitor reaction temperature (room temp. preferred) and stoichiometry (1:1.2 ratio of amine to acyl chloride). Purity is confirmed via melting point analysis and 1H^1H/13C^{13}C NMR .

Q. How do substituents on the benzamide and aryl rings influence molecular conformation?

  • Methodology : Compare X-ray data across analogs (e.g., 2-chloro-N-(3,5-dimethylphenyl)benzamide vs. 2-chloro-N-phenylbenzamide). Substituents like methyl groups increase steric hindrance, altering dihedral angles (e.g., 76.7° in 3,5-dimethyl derivatives vs. 32.1° in non-substituted analogs) .
  • Key Insight : Ortho-substituents induce antiparallel alignment of amide C=O and Cl groups, stabilizing halogen bonding .

Advanced Research Questions

Q. How can conflicting crystallographic data on substituent effects be resolved?

  • Case Study : Discrepancies in dihedral angles between benzanilide derivatives (e.g., 61.2° in 3,5-dimethylphenyl vs. 63.1° in 3,5-dichlorophenyl analogs) arise from electronic vs. steric effects .
  • Resolution : Perform density functional theory (DFT) calculations to quantify energy differences between conformers. Pair with Hirshfeld surface analysis to map intermolecular interactions .

Q. What experimental design considerations are critical for optimizing crystallization conditions?

  • Methodology : Screen solvents (ethanol, DMF, or mixed solvents) and temperature gradients. For this compound, slow evaporation of ethanol at 25°C yields plate-like crystals suitable for SCXRD .
  • Troubleshooting : If twinning occurs, use SHELXD for structure solution or consider microcrystalline powder diffraction .

Q. How can spectroscopic data (e.g., IR, NMR) be interpreted to confirm molecular geometry?

  • IR Analysis : Amide C=O stretches appear at ~1650–1680 cm1^{-1}, while N–H stretches are observed at ~3200–3300 cm1^{-1}. Halogen bonding may redshift C=O vibrations by ~10–15 cm1^{-1} .
  • NMR : 1H^1H signals for methyl groups on the 2,5-dimethylphenyl ring appear as singlets (δ ~2.25 ppm), while the NH proton resonates as a broad singlet (δ ~8.5 ppm) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis due to volatile solvents (e.g., CH2_2Cl2_2) .
  • Waste Disposal : Collect organic waste separately and treat with activated charcoal before incineration. Avoid aqueous disposal due to potential bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide
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2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide

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